N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide
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Overview
Description
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting cyclopentylmethyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the intermediate 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-thiol.
Coupling with Fluoropyridine: The intermediate is then coupled with 2-fluoropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting diseases that involve oxidative stress and inflammation.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases that are involved in cell signaling and metabolism.
Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation, leading to the inhibition of pathogen growth and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- **N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide
Uniqueness
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-8-10(5-6-16-11)13(20)17-14-19-18-12(21-14)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLGHJZXGAGJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(S2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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